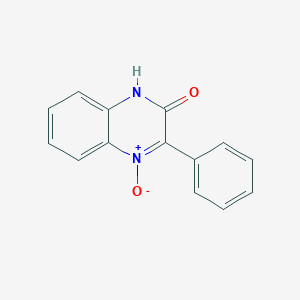
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol This compound is part of the quinoxaline family, which is known for its diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then hydroxylated to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Scientific Research Applications
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can result in the disruption of bacterial growth and proliferation, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A similar compound with a different substitution pattern on the quinoxaline ring.
2-Phenylquinoxaline: Lacks the hydroxyl group present in 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate.
3-Hydroxyquinoxaline: Similar structure but without the phenyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and phenyl groups on the quinoxaline ring. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1504-48-9 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-oxido-3-phenyl-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-9H,(H,15,17) |
InChI Key |
JUJNJFGOMPIJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3NC2=O)[O-] |
solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


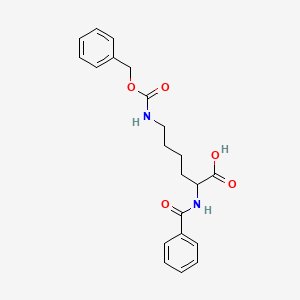
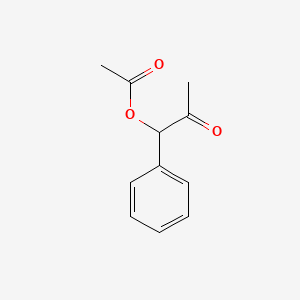
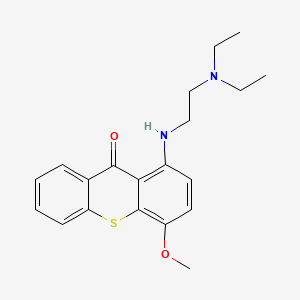
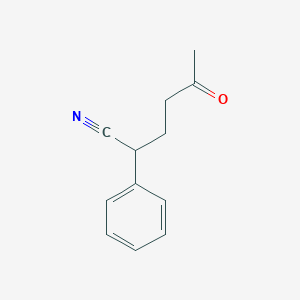
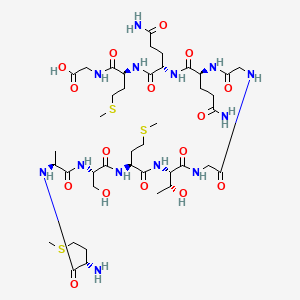
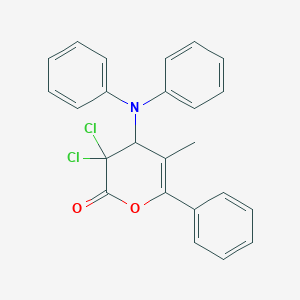
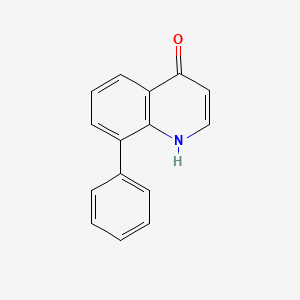
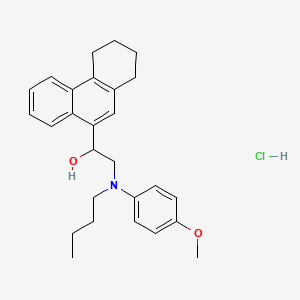
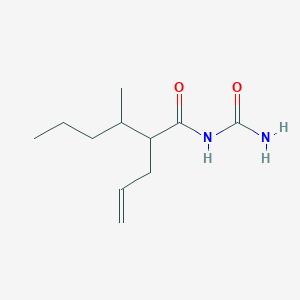
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
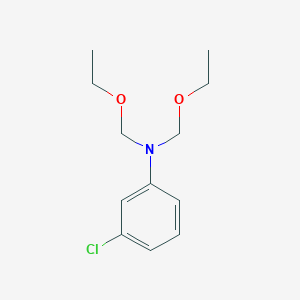
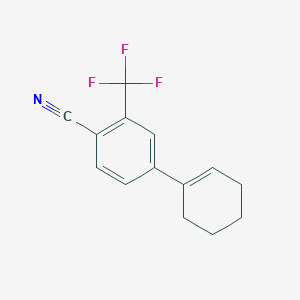
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
